PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2
PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2
Brand Name:
Vulcanchem
CAS No.:
108437-88-3
VCID:
VC0010965
InChI:
InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1
SMILES:
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Molecular Formula:
C75H114N22O18
Molecular Weight:
1611.8 g/mol
PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2
CAS No.: 108437-88-3
Main Products
VCID: VC0010965
Molecular Formula: C75H114N22O18
Molecular Weight: 1611.8 g/mol
CAS No. | 108437-88-3 |
---|---|
Product Name | PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2 |
Molecular Formula | C75H114N22O18 |
Molecular Weight | 1611.8 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Standard InChI | InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1 |
Standard InChIKey | PWGHKRYOBBMXGB-TVXZQRGPSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Sequence | XQRLGNQWAVGFLL |
Synonyms | (S,Z)-N/'1-((6S,7Z,9S,10Z,13Z,15S,16Z,18S,19Z,21S,22Z,24S,25Z,27S,28Z,31Z,33R,34Z,36S,37Z,39S)-21-((1H-indol-3-yl)methyl)-1-amino-33-benzyl-7,10,13,16,19,22,25,28,31,34,37-undecahydroxy-39-(hydroxy(imino)methyl)-15-(2-hydroxy-2-iminoethyl)-18-(3-hydr |
PubChem Compound | 16168803 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume